1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Overview
Description
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 3rd position on the isobenzofuranone ring
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- can be achieved through several synthetic routes. One common method involves the fluorination of 3-hydroxyisobenzofuranone using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-fluoroisobenzofuranone, while reduction leads to the formation of 5-fluoro-3-hydroxyisobenzofuran.
Scientific Research Applications
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- can be compared with other similar compounds, such as:
3-Hydroxyisobenzofuranone: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroisobenzofuranone:
5-Chloro-3-hydroxyisobenzofuranone: Contains a chlorine atom instead of fluorine, leading to differences in reactivity and biological activity.
The uniqueness of 1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy- lies in the combination of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQQEZONSJDNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543726 | |
Record name | 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105398-57-0 | |
Record name | 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.